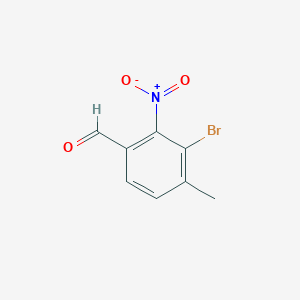![molecular formula C9H7NO3 B12844180 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one is a heterocyclic compound that belongs to the class of pyrano[3,2-b]pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one typically involves multi-component reactions. One efficient method involves the reaction of an aldehyde, 4-hydroxy-pyridin-2(1H)-one, and malononitrile in the presence of an ionic liquid as a catalyst . This method is advantageous due to its high yield and eco-friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of sustainable catalysts are likely to be emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyridine and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the fused ring structure allow it to form hydrogen bonds and π-π interactions with target molecules, thereby modulating their activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one: Similar structure but lacks the methyl group at the 3-position.
4-Hydroxy-2-quinolone: Contains a quinolone ring instead of the pyrano[3,2-b]pyridine structure.
Coumarins: These compounds have a benzopyranone structure and share some chemical properties with pyrano[3,2-b]pyridines.
Uniqueness
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one is unique due to its specific ring fusion and the presence of both hydroxyl and methyl groups
Eigenschaften
Molekularformel |
C9H7NO3 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
4-hydroxy-3-methylpyrano[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C9H7NO3/c1-5-8(11)7-6(13-9(5)12)3-2-4-10-7/h2-4,11H,1H3 |
InChI-Schlüssel |
UMWFHGLGPOOMNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC=N2)OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


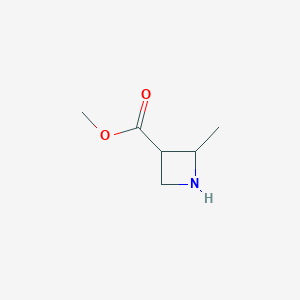
![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)
![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)
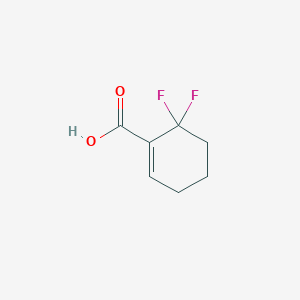


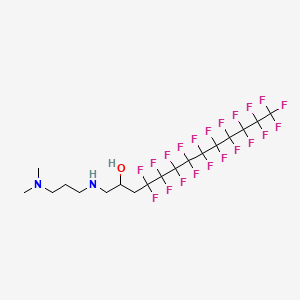

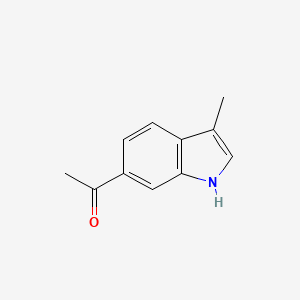

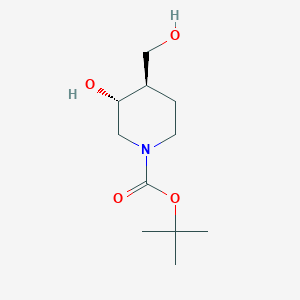
![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)

